molecular formula C18H10O5 B5764959 4-(2-Oxochromen-4-yl)oxychromen-2-one

4-(2-Oxochromen-4-yl)oxychromen-2-one

Cat. No.: B5764959
M. Wt: 306.3 g/mol
InChI Key: HVDGPZBCKHFQGC-UHFFFAOYSA-N
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Description

4-(2-Oxochromen-4-yl)oxychromen-2-one is a synthetic coumarin derivative provided for research and development purposes. This compound belongs to a class of naturally occurring and synthetic molecules based on the 2H-chromen-2-one (1-benzopyran-2-one) structure, which are widely investigated in scientific research for their diverse biological activities . While specific studies on this exact molecule are limited, its core structure is closely related to other biscoumarin compounds, such as 7-Methoxy-6-(2-oxochromen-7-yl)oxychromen-2-one, which have been identified in plant metabolomic profiles . Coumarin derivatives are of significant interest in pharmacological research due to their potential as multi-target agents. Related compounds have demonstrated a range of bioactivities in preliminary studies, including serving as lead structures for anticancer agents, exhibiting anti-inflammatory effects by modulating pathways like NF-κB, and showing antioxidant properties . The specific spatial arrangement and substitution pattern of this compound make it a valuable chemical entity for exploring structure-activity relationships (SAR) in medicinal chemistry. Researchers can utilize this high-purity compound as a standard in analytical chemistry, particularly in LC-MS/MS workflows for metabolite identification and natural product research . It also serves as a key intermediate or building block in the synthetic elaboration of more complex heterocyclic systems. This product is intended for laboratory research use only by qualified personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-(2-oxochromen-4-yl)oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O5/c19-17-9-15(11-5-1-3-7-13(11)22-17)21-16-10-18(20)23-14-8-4-2-6-12(14)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDGPZBCKHFQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxochromen-4-yl)oxychromen-2-one typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, one method involves reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The reaction yields the desired product with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxochromen-4-yl)oxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the chromenone units, potentially leading to the formation of dihydro derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the chromenone framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and complex coumarin-based structures with enhanced biological activities.

Scientific Research Applications

4-(2-Oxochromen-4-yl)oxychromen-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Crystallographic Comparisons

2-Oxochromen-4-yl 4-(dimethylamino)benzoate
  • Structure : Features a benzoate group substituted at the 4-position of the chromen-2-one ring.
  • Crystallography : The benzoate and chromen rings form a dihedral angle of 43.43°, with intermolecular C–H⋯O and C–H⋯π interactions stabilizing the crystal lattice. This contrasts with the oxygen-bridged bis-coumarin structure of the target compound, which likely exhibits different packing modes due to the absence of a benzoate substituent .
2-(2-Oxo-2-(o-tolyl)ethyl)-4H-chromen-4-one
  • Structure : Contains an o-tolyl group attached via a ketone-ethyl chain.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features
4-(2-Oxochromen-4-yl)oxychromen-2-one C₁₈H₁₀O₆ 328.27 Not reported Oxygen bridge, bis-coumarin core
4-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one C₁₈H₁₃N₃O₃S 351.38 228–230 Triazole ring, phenyl group
2-(1-(8-Methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono-4-oxothiazolidin-5-yl acetic acid C₁₉H₁₆N₂O₇S 416.40 206–208 Methoxy, thiazolidinone, hydrazone
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one C₁₇H₁₃ClO₃ 300.74 Not reported Chlorophenyl, methyl, methoxy
4-Methylumbelliferyl-β-D-galactopyranoside C₁₇H₁₈O₈ 350.32 Not reported Galactopyranoside, methylumbelliferyl

Key Observations :

  • Melting Points: Thiazolidinone derivatives (e.g., compound 4g, 206–208°C) exhibit lower melting points than triazole-containing analogues (e.g., compound 5, 228–230°C), likely due to reduced hydrogen-bonding capacity .
Antibacterial and Antifungal Activity
  • Thiadiazole/thiazolidinone derivatives (e.g., compound 5 ) demonstrate moderate antibacterial activity, attributed to the electron-withdrawing effects of the triazole ring, which may disrupt microbial cell walls.
  • Surfactin-like lipopeptides (e.g., Surfactina_C ) exhibit surfactant and antibiotic properties, contrasting with the bis-coumarin structure’s lack of reported antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Oxochromen-4-yl)oxychromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as O-acylation or nucleophilic substitution. For example, coupling 7-hydroxy-2H-chromen-2-one with acyl chlorides in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield derivatives. Solvent choice (e.g., DMF or THF), temperature (40–80°C), and catalytic agents (e.g., Lewis acids) significantly influence yield and selectivity. Monitoring via thin-layer chromatography (TLC) ensures reaction progress . Optimization requires iterative adjustments to solvent polarity and stoichiometry to minimize side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement. For example, atomic coordinates and displacement parameters can be derived from high-resolution data (e.g., R-factor < 0.05) .
  • NMR spectroscopy : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR, with chemical shifts (δ) aligned with chromenone core signals (e.g., carbonyl carbons at ~160–180 ppm) .
  • Mass spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF, ensuring adherence to theoretical m/z values .

Q. What preliminary assays are used to screen the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial activity : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements. Use MIC (Minimum Inhibitory Concentration) values for quantification .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Include positive controls (e.g., doxorubicin) for comparison .
  • Enzyme inhibition : Test inhibition of kinases or proteases via fluorometric or colorimetric assays (e.g., ATP depletion measured at 340 nm) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity and stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets can model bond dissociation energies .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability under physiological conditions. Parameters like RMSD (Root Mean Square Deviation) indicate conformational changes .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP values, and metabolic pathways .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :
  • Data Reconciliation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate experimental artifacts or tautomerism .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by analyzing signal splitting at low temperatures (−40°C to 25°C) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies in XRD data .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at position 6 to enhance antimicrobial potency. Compare IC50_{50} values across derivatives .
  • Scaffold Hybridization : Fuse chromenone with thiophene or morpholine moieties to improve solubility and target affinity. Assess via LogD (distribution coefficient) measurements .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond acceptors at the 4-oxo position) .

Key Notes for Experimental Design

  • Safety : Adhere to GHS Category 4 protocols for handling acute toxicity (e.g., PPE, fume hoods) .
  • Reproducibility : Validate synthetic steps with ≥3 independent replicates; report mean ± SD for bioactivity data .
  • Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC numbers .

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